

A Comparative Guide to Competitive and Non-Competitive Inhibition of GPR35 Agonists

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory mechanisms of antagonists targeting the G protein-coupled receptor 35 (GPR35). It summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways to support research and drug development efforts in this area.

Introduction to GPR35 and its Modulation

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract. [1][2][3] Its activation by agonists such as zaprinast, kynurenic acid, and pamoic acid has been shown to modulate various signaling pathways, including those involving $G\alpha i/o$, $G\alpha 12/13$, and β -arrestin. [1][2][3][4] The development of selective antagonists for GPR35 is a key area of research for understanding its physiological roles and for the potential treatment of inflammatory and other diseases. This guide focuses on the distinct modes of action of two prominent GPR35 antagonists, CID2745687 and ML-145, highlighting their competitive and non-competitive interactions with different GPR35 agonists.

Quantitative Comparison of GPR35 Agonists and Antagonists

The following tables summarize the potency and affinity values for key GPR35 agonists and antagonists from various in vitro assays.



Table 1: Potency of GPR35 Agonists

Agonist	Assay Type	Species	pEC50	Reference
Zaprinast	β-arrestin-2 Recruitment (BRET)	Human	5.30 ± 0.03	[5]
β-arrestin-2 Recruitment (BRET)	Rat	7.02 ± 0.05	[5]	
β-arrestin-2 Recruitment (BRET)	Mouse	6.01 ± 0.06	[5]	
Pamoic Acid	β-arrestin-2 Recruitment (BRET)	Human	7.28 ± 0.07	[5]
ERK1/2 Phosphorylation	Human	7.19 (EC50 = 65 nM)	[6]	
GPR35 Internalization	Human	7.66 (EC50 = 22 nM)	[6]	
Kynurenic Acid	Calcium Mobilization	Human	3.66 (EC50 = 217 μM)	[3]
Calcium Mobilization	Rat	4.18 (EC50 = 66 μM)	[3]	
Cromolyn Disodium	β-arrestin-2 Recruitment (BRET)	Human	4.78 ± 0.10	[5]

Table 2: Affinity and Potency of GPR35 Antagonists



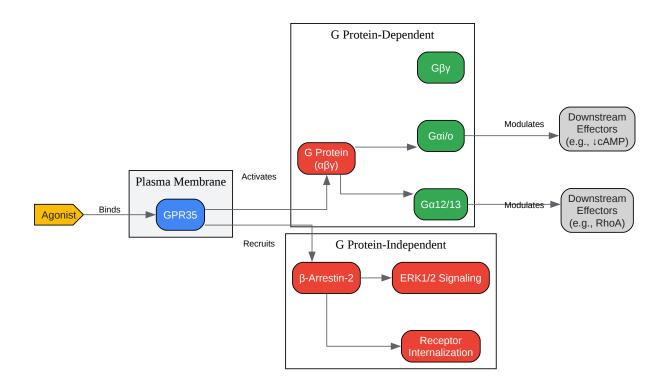
Antago nist	Agonist	Assay Type	Species	Ki	pIC50	Mode of Inhibitio n	Referen ce
CID2745 687	Zaprinast	β- arrestin-2 Recruitm ent (BRET)	Human	12.8 nM	6.70 ± 0.09	Competiti ve	[5][7]
Cromolyn Disodium	β- arrestin-2 Recruitm ent (BRET)	Human	-	6.27 ± 0.08	Competiti ve	[5][7]	
Pamoic Acid	β- arrestin-2 Recruitm ent (BRET)	Human	-	-	Non- competiti ve	[5]	
Pamoic Acid	ERK1/2 Phosphor ylation	Human	18 nM	-	-	[7]	
ML-145	Zaprinast	β- arrestin-2 Recruitm ent (BRET)	Human	-	pA2 = 8.67 - 8.83	Competiti ve	[5]
Cromolyn Disodium	β- arrestin-2 Recruitm ent (BRET)	Human	-	pA2 = 8.67 - 8.83	Competiti ve	[5]	



Pamoic Acid	β- arrestin-2 Recruitm ent (BRET)	Human	-	pA2 = 8.67 - 8.83	Competiti ve	[5]
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Signaling Pathways and Inhibition Mechanisms GPR35 Signaling Cascade

Upon agonist binding, GPR35 can initiate downstream signaling through multiple pathways. This includes the canonical G protein-dependent pathways involving G α i/o and G α 12/13, as well as G protein-independent signaling mediated by the recruitment of β -arrestin-2.[1][2][3][4]





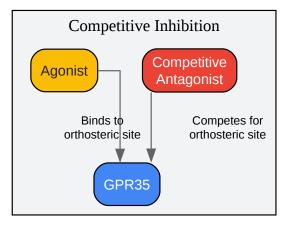
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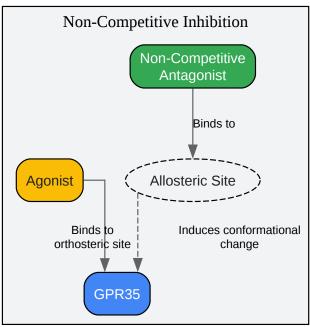
GPR35 Signaling Pathways

Mechanisms of Inhibition

The interaction between GPR35 antagonists and agonists can occur through distinct mechanisms, primarily competitive and non-competitive inhibition.

- Competitive Inhibition: The antagonist binds to the same site on the receptor as the agonist (the orthosteric site). This mode of inhibition can be overcome by increasing the concentration of the agonist. ML-145 exhibits competitive antagonism against zaprinast, cromolyn disodium, and pamoic acid.[5] CID2745687 also acts as a competitive antagonist against zaprinast and cromolyn disodium.[5]
- Non-competitive Inhibition: The antagonist binds to a different site on the receptor (an allosteric site), inducing a conformational change that prevents the receptor from being activated by the agonist, regardless of the agonist's concentration. CID2745687 displays non-competitive inhibition against the agonist pamoic acid.[5]





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Competitive vs. Non-Competitive Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the competitive and non-competitive inhibition of GPR35 agonists.

β-Arrestin-2 Recruitment Assay (BRET)

This assay measures the recruitment of β -arrestin-2 to GPR35 upon agonist stimulation, a key step in G protein-independent signaling and receptor desensitization.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two proteins. GPR35 is fused to a Renilla luciferase (Rluc), and β -arrestin-2 is fused to a yellow fluorescent protein (YFP). Upon agonist-induced interaction, the energy from the luciferase's substrate oxidation is transferred to the YFP, resulting in a detectable light emission from YFP.

Protocol:

- Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently cotransfected with plasmids encoding for GPR35-Rluc and YFP-β-arrestin-2.
- Assay Preparation: Transfected cells are seeded into 96-well plates.
- Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (e.g., CID2745687 or ML-145) or vehicle control.
- Agonist Stimulation: A fixed concentration of the agonist (e.g., zaprinast, pamoic acid) is added to the wells.
- BRET Measurement: The luciferase substrate, coelenterazine h, is added, and the luminescence signals from both Rluc (donor) and YFP (acceptor) are measured using a microplate reader capable of detecting dual-wavelength emissions.
- Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission.
 Dose-response curves are generated to determine pEC50 for agonists and pIC50 or pA2 for



antagonists. For Schild analysis to confirm competitive antagonism, agonist dose-response curves are generated in the presence of multiple fixed concentrations of the antagonist.



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β-Arrestin-2 Recruitment (BRET) Assay Workflow

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of GPR35, typically through the $G\alpha q/11$ or promiscuous $G\alpha 16$ pathway.

Principle: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Agonist binding to GPR35 can lead to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to an increase in fluorescence of the calcium-sensitive dye.

Protocol:

- Cell Culture and Transfection: HEK293 or CHO cells are cultured and transiently transfected with a plasmid encoding for GPR35. Co-transfection with a promiscuous G protein like Gα16 can be used to couple the receptor to the calcium signaling pathway.
- Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
 in a suitable buffer.
- Compound Addition: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Varying concentrations of the antagonist are added, followed by a fixed concentration of the agonist.
- Fluorescence Measurement: The fluorescence intensity is measured in real-time before and after the addition of the agonist to detect changes in intracellular calcium levels.



 Data Analysis: The change in fluorescence is quantified, and dose-response curves are generated to determine the EC50 of agonists and the IC50 of antagonists.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax). Competition binding assays can be used to determine the affinity (Ki) of unlabeled ligands.

Principle: A radiolabeled antagonist (the radioligand) is incubated with a preparation of membranes from cells expressing GPR35. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand. In competition assays, an unlabeled compound (the competitor) is added at increasing concentrations to displace the binding of the radioligand.

Protocol:

- Membrane Preparation: Cells expressing GPR35 are harvested and homogenized. The cell membranes are isolated by centrifugation.
- Binding Reaction: The membranes are incubated with a fixed concentration of a suitable GPR35 radioligand in a buffer. For competition assays, increasing concentrations of the unlabeled antagonist (e.g., CID2745687) are included. Non-specific binding is determined in the presence of a high concentration of an unlabeled GPR35 ligand.
- Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove the unbound radioligand.
- Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For saturation binding, the data is used to calculate Kd and Bmax. For competition binding, the data is used to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.



Conclusion

The characterization of GPR35 antagonists has revealed complex modes of inhibition that are dependent on both the antagonist and the interacting agonist. While ML-145 consistently acts as a competitive antagonist, CID2745687 exhibits a dual mode of action, behaving as a competitive inhibitor for some agonists and a non-competitive inhibitor for others.[5] This highlights the intricate nature of ligand-receptor interactions at GPR35 and underscores the importance of comprehensive pharmacological profiling. The experimental protocols and data presented in this guide provide a framework for the continued investigation of GPR35 modulation, which is crucial for the development of novel therapeutics targeting this receptor.

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